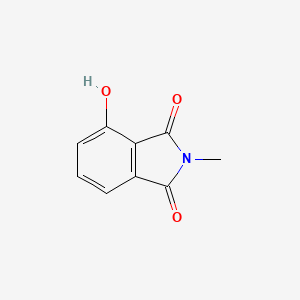
(S)-1-(2-(Diphenylphosphanyl)phenyl)-N-methylethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(2-(Diphenylphosphanyl)phenyl)-N-methylethan-1-amine is a chiral phosphine ligand widely used in asymmetric synthesis and catalysis. This compound is notable for its ability to coordinate with transition metals, forming complexes that can catalyze a variety of chemical reactions with high enantioselectivity. The presence of both a phosphine and an amine group in its structure allows it to act as a bidentate ligand, providing stability and specificity to the metal center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-(Diphenylphosphanyl)phenyl)-N-methylethan-1-amine typically involves the following steps:
Formation of the Phosphine Ligand: The initial step involves the synthesis of the diphenylphosphanyl group. This can be achieved through the reaction of chlorodiphenylphosphine with a suitable aryl lithium reagent.
Attachment to the Amine: The diphenylphosphanyl group is then attached to the phenyl ring via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Introduction of the Chiral Center: The chiral center is introduced by reacting the intermediate with a chiral amine, such as (S)-N-methylethan-1-amine, under appropriate conditions to ensure high enantioselectivity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps, such as recrystallization and chromatography, are employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-(Diphenylphosphanyl)phenyl)-N-methylethan-1-amine undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, often facilitated by the metal center in its complexes.
Substitution: The amine and phosphine groups can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can lead to the formation of secondary or tertiary amines.
Scientific Research Applications
Chemistry
In chemistry, (S)-1-(2-(Diphenylphosphanyl)phenyl)-N-methylethan-1-amine is used as a ligand in asymmetric catalysis. It forms complexes with transition metals like palladium, rhodium, and iridium, which are then used to catalyze reactions such as hydrogenation, hydroformylation, and cross-coupling with high enantioselectivity.
Biology
In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with metals makes it a valuable tool in bioinorganic chemistry.
Medicine
In medicine, this compound is explored for its potential in drug development, particularly in the design of metal-based drugs. Its chiral nature allows for the development of enantiomerically pure pharmaceuticals.
Industry
Industrially, this compound is used in the production of fine chemicals and pharmaceuticals. Its role in catalysis helps in the efficient synthesis of complex molecules, reducing the need for extensive purification steps.
Mechanism of Action
The mechanism by which (S)-1-(2-(Diphenylphosphanyl)phenyl)-N-methylethan-1-amine exerts its effects involves coordination with a metal center. The phosphine and amine groups act as electron donors, stabilizing the metal and facilitating various catalytic cycles. The chiral center ensures that the reactions proceed with high enantioselectivity, making it a valuable ligand in asymmetric synthesis.
Comparison with Similar Compounds
Similar Compounds
®-1-(2-(Diphenylphosphanyl)phenyl)-N-methylethan-1-amine: The enantiomer of the compound , used in similar applications but with opposite chirality.
1,2-Bis(diphenylphosphino)ethane (DPPE): A bidentate phosphine ligand used in similar catalytic processes but lacks the chiral center.
Triphenylphosphine (PPh3): A monodentate phosphine ligand commonly used in catalysis but does not provide the same level of enantioselectivity.
Uniqueness
(S)-1-(2-(Diphenylphosphanyl)phenyl)-N-methylethan-1-amine is unique due to its chiral nature and ability to act as a bidentate ligand. This combination allows it to form highly stable and selective complexes with transition metals, making it particularly valuable in asymmetric synthesis and catalysis.
Properties
Molecular Formula |
C21H22NP |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
(1S)-1-(2-diphenylphosphanylphenyl)-N-methylethanamine |
InChI |
InChI=1S/C21H22NP/c1-17(22-2)20-15-9-10-16-21(20)23(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-17,22H,1-2H3/t17-/m0/s1 |
InChI Key |
FDKXFWNTWXDTPN-KRWDZBQOSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)NC |
Canonical SMILES |
CC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


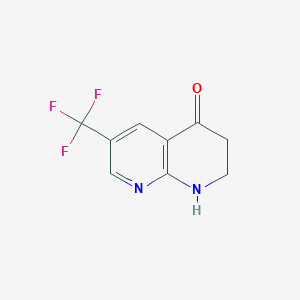
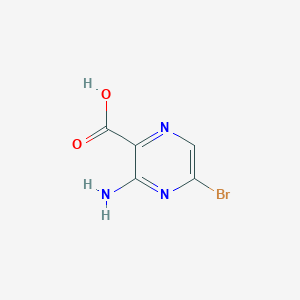
![(1S,4aS,5R,11bR)-7-Methoxy-1,4,4a,6-tetrahydro-5,11b-ethano[1,3]dioxolo[4,5-j]phenanthridin-1-ol](/img/structure/B12952993.png)
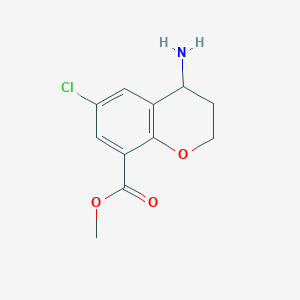

![6-Chloro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12953009.png)

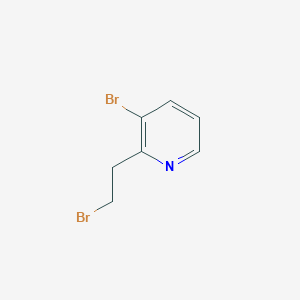
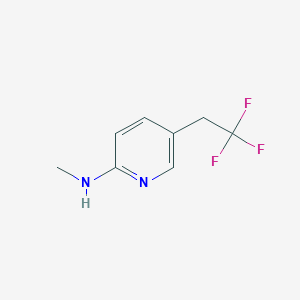
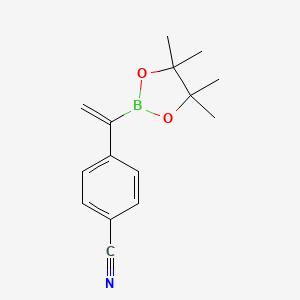
![Benzoic acid, 4-[[[(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-diMethylpropyl)-2-pyrrolidinyl]carbonyl]aMino]-3-Methoxy-, Methyl ester](/img/structure/B12953038.png)


